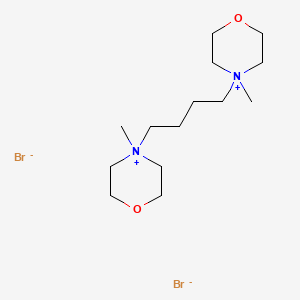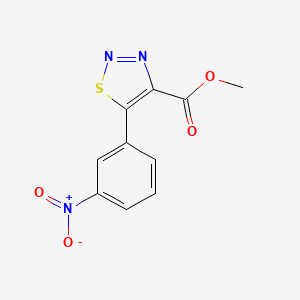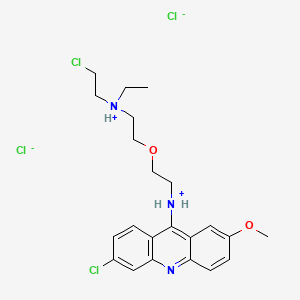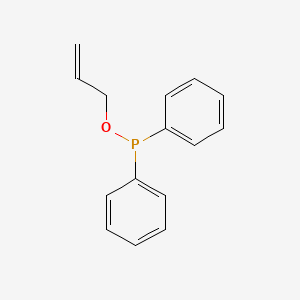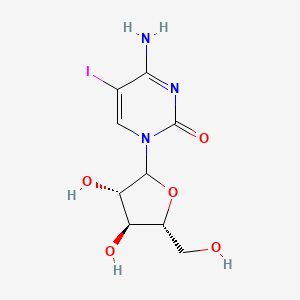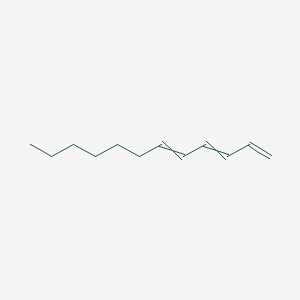
1,3,5-Dodecatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Dodecatriene is an organic compound with the molecular formula C12H20. It is a linear triene, meaning it contains three double bonds within its carbon chain. This compound is part of the larger family of polyenes, which are characterized by multiple carbon-carbon double bonds. The presence of these double bonds gives this compound unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Dodecatriene can be synthesized through various methods, one of which involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride. The reaction typically occurs in a toluene medium at temperatures ranging from 40°C to 80°C .
Industrial Production Methods: The industrial production of this compound often involves the selective trimerization of butadiene. This method has been commercially used since the 1960s and remains a significant process for producing medium-ring compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Dodecatriene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: The double bonds in this compound make it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bonds.
Common Reagents and Conditions:
Oxidizing Agents: Boric acid and nitric acid are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in substitution reactions.
Major Products:
Oxidation: Dodecanedioic acid
Reduction: Saturated hydrocarbons
Substitution: Halogenated or hydrogenated derivatives of this compound
Applications De Recherche Scientifique
1,3,5-Dodecatriene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism by which 1,3,5-Dodecatriene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions include electrophilic addition, oxidation, and reduction, which are facilitated by the compound’s structure and reactivity .
Comparaison Avec Des Composés Similaires
1,5,9-Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.
1,3,11-Dodecatriene: Another linear triene with a different arrangement of double bonds.
Uniqueness: 1,3,5-Dodecatriene is unique due to its specific arrangement of double bonds, which gives it distinct reactivity and chemical properties compared to other trienes. Its linear structure allows for different types of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
72084-21-0 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
dodeca-1,3,5-triene |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12H2,2H3 |
Clé InChI |
YTPLVOOAFADQJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


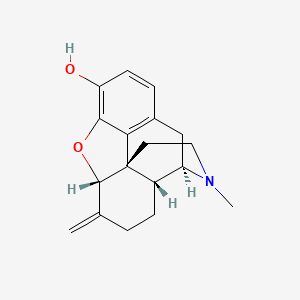
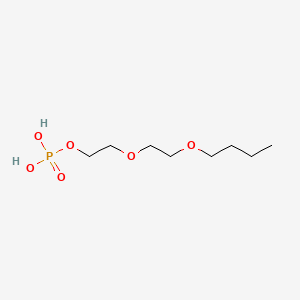
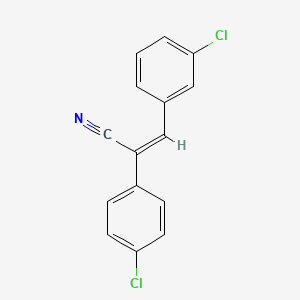
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
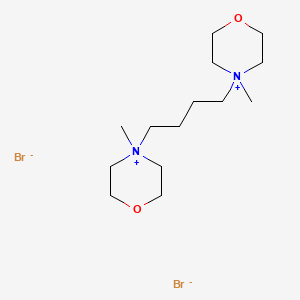
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
